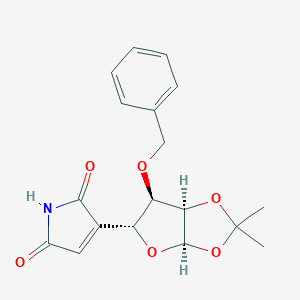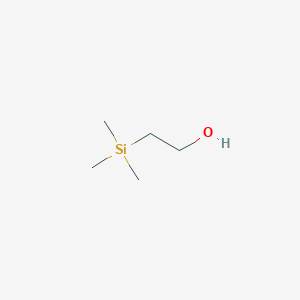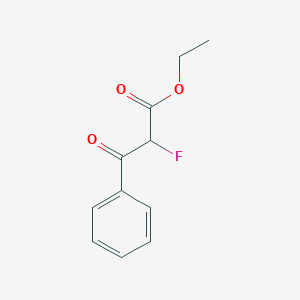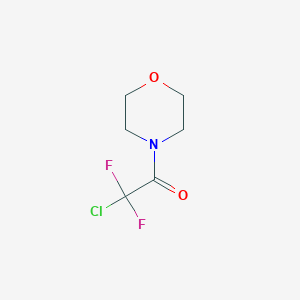
Morpholine, 4-(chlorodifluoroacetyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a heterocyclic organic compound that is widely used in various applications, including pharmaceuticals, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action of morpholine, 4-(chlorodifluoroacetyl)-(9CI) is not well understood. However, it is believed to interact with various biomolecules, including proteins and nucleic acids. It is also known to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to have antifungal and antibacterial properties. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) has several advantages and limitations for lab experiments. One advantage is that it is a versatile compound that can be used in various applications. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the research on morpholine, 4-(chlorodifluoroacetyl)-(9CI). One direction is to further investigate its mechanism of action and to identify its molecular targets. Additionally, more research is needed to explore its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Finally, there is a need to develop new methods for synthesizing and purifying morpholine, 4-(chlorodifluoroacetyl)-(9CI) that are more efficient and environmentally friendly.
Métodos De Síntesis
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) can be synthesized through the reaction of chlorodifluoroacetyl chloride and morpholine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through distillation or recrystallization.
Aplicaciones Científicas De Investigación
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) has various scientific research applications, including its use as a building block in the synthesis of pharmaceutical compounds. It is also used as a reagent in the synthesis of agrochemicals and polymers. Additionally, it is used in the development of new materials, such as liquid crystals and fluorescent dyes.
Propiedades
Número CAS |
121412-23-5 |
|---|---|
Nombre del producto |
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) |
Fórmula molecular |
C6H8ClF2NO2 |
Peso molecular |
199.58 g/mol |
Nombre IUPAC |
2-chloro-2,2-difluoro-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C6H8ClF2NO2/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2 |
Clave InChI |
KHQMSGPROFTABL-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C(F)(F)Cl |
SMILES canónico |
C1COCCN1C(=O)C(F)(F)Cl |
Sinónimos |
Morpholine, 4-(chlorodifluoroacetyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



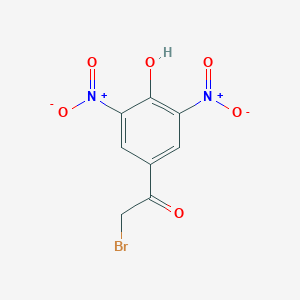
![[(R)-3-(Benzylamino)butyl]benzene](/img/structure/B50038.png)
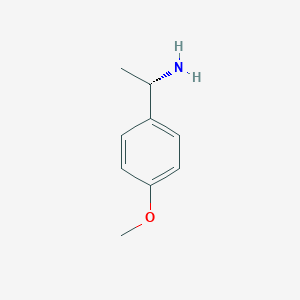
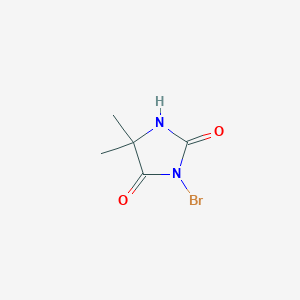
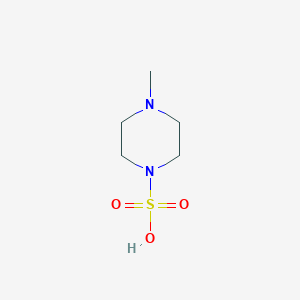
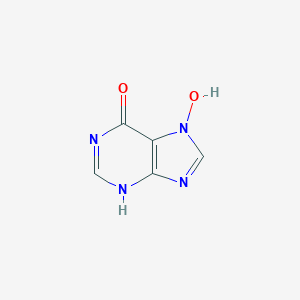
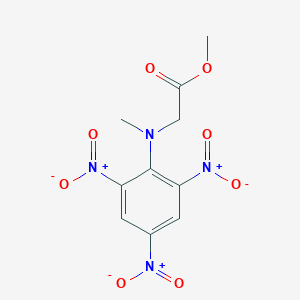
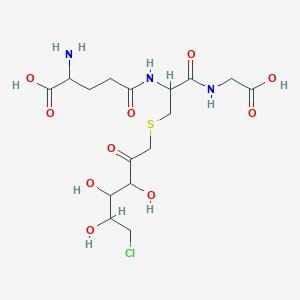
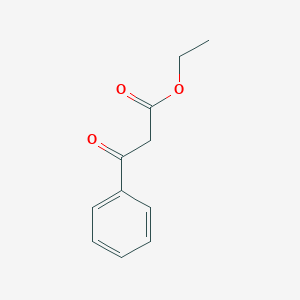
![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)
